Stereochemical Purity and Enantiomeric Identity vs. (S)-Enantiomer
The target compound is the (R)-enantiomer, while the (S)-enantiomer (CAS 895126-64-4) is a distinct chemical entity with opposite stereochemistry at the pyrrolidine 3‑position. In asymmetric syntheses and chiral drug discovery, the enantiomer used can dramatically alter biological activity and binding affinity [1][2]. The (R)-configuration is defined by the specific 3D arrangement of the carboxymethoxy group, which is critical for molecular recognition events.
| Evidence Dimension | Stereochemistry |
|---|---|
| Target Compound Data | (R)-configuration (stereocenter at C3) |
| Comparator Or Baseline | (S)-configuration (stereocenter at C3) |
| Quantified Difference | Enantiomers (non-superimposable mirror images) |
| Conditions | Standard chiral nomenclature based on Cahn-Ingold-Prelog (CIP) rules |
Why This Matters
Procurement of the correct enantiomer is essential for maintaining stereochemical integrity in chiral synthesis and avoiding unwanted biological or pharmacological outcomes.
- [1] PubChem. (2026). (R)-1-Boc-3-carboxymethoxy-pyrrolidine. Compound Summary for CID 31164570. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid. Compound Summary for CID 40429404. National Center for Biotechnology Information. View Source
